Crozbaciclib fumarate
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Overview
Description
Crozbaciclib fumarate is a small molecule compound known for its role as a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It is used in the field of oncology for its potential to inhibit the proliferation of cancer cells by interfering with the cell cycle. The chemical formula of this compound is C32H34F2N6O4, and it has a molecular weight of 604.659 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crozbaciclib fumarate involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the pyrimidine core, followed by the introduction of fluorine atoms and the spiroindoline moiety. The final step involves the formation of the fumarate salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Crozbaciclib fumarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Crozbaciclib fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CDK4/6 inhibition and its effects on the cell cycle.
Biology: Investigated for its role in regulating cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast cancer and glioblastoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Crozbaciclib fumarate exerts its effects by inhibiting CDK4/6, which are crucial regulators of the cell cycle. By binding to these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
Ribociclib: Also targets CDK4/6 and is used in combination with other therapies for cancer treatment.
Abemaciclib: Known for its higher selectivity towards CDK4/6 and its ability to cross the blood-brain barrier
Uniqueness
Crozbaciclib fumarate is unique due to its specific chemical structure, which includes a spiroindoline moiety and fluorine atoms. This structure contributes to its high potency and selectivity as a CDK4/6 inhibitor. Additionally, its ability to form a fumarate salt enhances its solubility and bioavailability .
Properties
Molecular Formula |
C32H34F2N6O4 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H30F2N6.C4H4O4/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18;5-3(6)1-2-4(7)8/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DJHWABVQPGVLAK-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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